molecular formula C22H18BrClN2O4 B2813079 1-(5-bromofuran-2-carbonyl)-5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole CAS No. 384350-73-6

1-(5-bromofuran-2-carbonyl)-5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole

Cat. No. B2813079
CAS RN: 384350-73-6
M. Wt: 489.75
InChI Key: JZACNDGNGGNJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-bromofuran-2-carbonyl)-5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C22H18BrClN2O4 and its molecular weight is 489.75. The purity is usually 95%.
BenchChem offers high-quality 1-(5-bromofuran-2-carbonyl)-5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-bromofuran-2-carbonyl)-5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

Researchers have developed various methods for synthesizing pyrazole derivatives, emphasizing the role of condensation reactions of chalcones with hydrazine hydrate in the presence of aliphatic acids. The synthesis process is crucial for creating compounds with specific structural configurations, leading to diverse applications in chemical research and pharmaceutical development (Loh et al., 2013).

Crystal Structure Analysis

X-ray single crystal structure determination is a key technique used to characterize the synthesized pyrazole compounds. This analysis provides detailed information on the molecular geometry, dihedral angles, and intermolecular interactions, which are essential for understanding the compound's physicochemical properties and potential applications (Loh et al., 2013).

Antimicrobial and Anticancer Agents

Some novel pyrazole derivatives have been evaluated for their in vitro antimicrobial and anticancer activity. These studies highlight the potential of pyrazole compounds in developing new therapeutic agents, with certain derivatives showing higher anticancer activity compared to reference drugs. The antimicrobial activity of these compounds further underscores their significance in medical research and drug development (Hafez et al., 2016).

Photophysical and Chemosensor Applications

The photophysical properties of pyrazoline derivatives, such as absorption, emission, and fluorescence quantum yield, have been studied in different solvents. These properties make pyrazoline derivatives suitable for use as fluorescent chemosensors for metal ion detection, highlighting their potential applications in analytical chemistry and environmental monitoring (Khan, 2020).

Molecular Docking Studies

Molecular docking studies on pyrazole derivatives provide insights into their potential biological targets and mechanism of action. This research is crucial for the design of new compounds with improved efficacy and specificity for various biological targets, contributing to the development of novel therapeutic agents (ShanaParveen et al., 2016).

Mechanism of Action

Target of Action

The primary target of the compound CDS1_002713 is the CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 is a protein coding gene that plays a crucial role in the synthesis of phosphatidylinositol and cardiolipin .

Mode of Action

This is achieved by catalyzing the conversion of phosphatidic acid to CDP-diacylglycerol . This interaction results in changes in the levels of phosphatidylinositol and cardiolipin, which are essential components of cell membranes and play significant roles in various cellular functions .

Biochemical Pathways

The compound affects the glycerophospholipid biosynthesis and metabolism pathways . The downstream effects of these pathways include the regulation of cell growth, calcium metabolism, and protein kinase C activity . The compound’s action on CDS1 also impacts the synthesis of phosphatidylglycerol and cardiolipin, which are essential for the maintenance of mitochondrial function .

Pharmacokinetics

For instance, the compound’s metabolism could be influenced by enzymes such as cytochrome P450 (CYP) 3A4 .

Result of Action

The molecular and cellular effects of the compound’s action include the regulation of phosphatidylinositol and cardiolipin levels, which can influence various cellular functions such as cell growth, calcium metabolism, and protein kinase C activity . Additionally, the compound’s action can affect mitochondrial function due to its role in the synthesis of phosphatidylglycerol and cardiolipin .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs or compounds that inhibit or induce CYP3A4 could affect the metabolism of the compound . Furthermore, factors such as pH, temperature, and the presence of other biological molecules could also influence the compound’s stability and efficacy.

properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrClN2O4/c1-28-18-8-7-13(11-20(18)29-2)16-12-17(14-5-3-4-6-15(14)24)26(25-16)22(27)19-9-10-21(23)30-19/h3-11,17H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZACNDGNGGNJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3Cl)C(=O)C4=CC=C(O4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-bromofuran-2-yl)(5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.